molecular formula C26H15BrF3N5O4 B333768 5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B333768
M. Wt: 598.3 g/mol
InChI Key: ULJDEBGXWGGULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

    Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the nitrophenyl and bromophenyl groups contribute to its overall biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:

These comparisons highlight the uniqueness of 5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in terms of its specific substituents and their contributions to its overall properties.

Properties

Molecular Formula

C26H15BrF3N5O4

Molecular Weight

598.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H15BrF3N5O4/c27-16-8-6-15(7-9-16)21-13-23(26(28,29)30)34-24(32-21)14-22(33-34)25(36)31-17-10-18(35(37)38)12-20(11-17)39-19-4-2-1-3-5-19/h1-14H,(H,31,36)

InChI Key

ULJDEBGXWGGULS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

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